molecular formula C16H19N3O5S B11127058 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B11127058
M. Wt: 365.4 g/mol
InChI Key: GAGGPVVBWAQXDK-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a methoxyphenyl group, and a tetrahydropyridazine core, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multiple steps:

    Formation of the Dioxidotetrahydrothiophene Ring: This step often starts with the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids to introduce the sulfone group, resulting in 1,1-dioxidotetrahydrothiophene.

    Synthesis of the Tetrahydropyridazine Core: The tetrahydropyridazine core can be synthesized through a cyclization reaction involving hydrazine derivatives and suitable dicarbonyl compounds under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the dioxidotetrahydrothiophene ring with the tetrahydropyridazine core and the methoxyphenyl group. This can be achieved through amide bond formation using reagents like carbodiimides (e.g., EDCI) or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the sulfone group or the carbonyl groups, leading to the formation of sulfides or alcohols, respectively.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the pyridazine core, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohols or sulfides.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxidotetrahydrothiophene ring and the methoxyphenyl group can interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which can confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H19N3O5S

Molecular Weight

365.4 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(2-methoxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C16H19N3O5S/c1-24-14-5-3-2-4-12(14)17-16(21)13-6-7-15(20)19(18-13)11-8-9-25(22,23)10-11/h2-5,11H,6-10H2,1H3,(H,17,21)

InChI Key

GAGGPVVBWAQXDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=NN(C(=O)CC2)C3CCS(=O)(=O)C3

Origin of Product

United States

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